molecular formula C23H27ClN2O2 B562808 Solifenacin-d5 Hydrochloride CAS No. 1426174-05-1

Solifenacin-d5 Hydrochloride

Cat. No.: B562808
CAS No.: 1426174-05-1
M. Wt: 398.9 g/mol
InChI Key: YAUBKMSXTZQZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solifenacin-d5 Hydrochloride is a deuterated form of Solifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium atoms in this compound replace the hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .

Mechanism of Action

Target of Action

Solifenacin-d5 Hydrochloride is a competitive muscarinic receptor antagonist . It primarily targets the M1, M2, and M3 muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscle, particularly in the urinary bladder .

Mode of Action

This compound acts by blocking the binding of acetylcholine to muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle . It has the highest affinity for M3, M1, and M2 muscarinic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the muscarinic acetylcholine receptors in the bladder . By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that mediates the contraction of the bladder’s smooth muscle .

Pharmacokinetics

It has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound . This compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours , permitting once-daily administration .

Result of Action

The primary result of this compound’s action is a decrease in bladder contractions . This leads to a reduction in urinary urgency, frequency, and incontinence . It also results in increased residual urine volume and decreased detrusor muscle pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability and elimination can be affected by the presence of potent CYP3A4 inhibitors . Additionally, exposure to this compound is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Biochemical Analysis

Biochemical Properties

Solifenacin-d5 Hydrochloride interacts with the M2 and M3 muscarinic receptors in the bladder . It antagonizes these receptors, thereby treating an overactive bladder . The compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450, and the tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by decreasing bladder contractions . This effect on cell signaling pathways helps in the treatment of overactive bladder .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is a competitive antagonist of the muscarinic receptors, which means it binds to these receptors and inhibits their activation . This inhibition prevents the bladder from contracting frequently, thereby treating the symptoms of an overactive bladder .

Temporal Effects in Laboratory Settings

The full therapeutic effects of this compound occur after 2–4 weeks of treatment and are maintained upon long-term therapy . Although this compound pharmacokinetics display linearity at doses of 5–40 mg, no obvious dose dependency was observed in efficacy and tolerability studies .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated enhanced functional selectivity for bladder smooth muscle . The effects of this compound vary with different dosages in these models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 pathway . Other enzymes, such as CYP1A1 and CYP2D6, are also involved in its metabolism .

Transport and Distribution

This compound is well absorbed in the duodenum, jejunum, and ileum but not the stomach . Absorption occurs via passive diffusion, so no transporters are involved . The mean oral bioavailability of this compound is 88% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solifenacin-d5 Hydrochloride involves the incorporation of deuterium atoms into the Solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .

Chemical Reactions Analysis

Types of Reactions: Solifenacin-d5 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Scientific Research Applications

Pharmacological Research

Muscarinic Receptor Antagonism
Solifenacin-d5 Hydrochloride acts as a selective antagonist for the muscarinic M3 receptor, which plays a crucial role in bladder function. By blocking these receptors, solifenacin reduces bladder contractions, thereby alleviating symptoms associated with overactive bladder syndrome, such as urgency and frequency of urination .

Pharmacokinetic Studies
The use of this compound in pharmacokinetic studies allows researchers to trace the metabolic pathways and elimination processes of solifenacin in vivo. This compound's isotopic labeling aids in quantifying drug concentrations in biological samples through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Clinical Applications

Treatment of Overactive Bladder
this compound is integral to clinical trials assessing the efficacy and safety of solifenacin formulations. It helps in determining the pharmacokinetic profiles of new formulations against established products, ensuring that they meet regulatory standards for bioequivalence .

Case Studies and Clinical Trials
Several studies have highlighted the effectiveness of solifenacin in managing overactive bladder symptoms. For instance, a clinical trial compared different formulations of solifenacin to evaluate their pharmacokinetic parameters, demonstrating that solifenacin-d5 can be used to ensure consistent drug delivery profiles across formulations .

Analytical Applications

Stability Testing and Quality Control
this compound is utilized in stability testing of pharmaceutical formulations. Its labeled nature allows for precise monitoring during stability studies, ensuring that formulations maintain their efficacy over time .

Bioequivalence Studies
In bioequivalence studies, solifenacin-d5 serves as a reference compound to compare new drug formulations against marketed products. The pharmacokinetic data obtained from these studies are critical for regulatory submissions and for establishing therapeutic equivalence .

Data Tables

Application Area Description Key Findings/Notes
Pharmacological ResearchStudy of muscarinic receptor antagonismEffective in reducing bladder contractions
Clinical ApplicationsTreatment assessments for overactive bladderDemonstrated efficacy in clinical trials
Analytical ApplicationsStability testing and quality controlEnsures consistent drug delivery profiles
Bioequivalence StudiesComparison with marketed productsCritical for regulatory approval

Case Study Insights

  • Clinical Trial on Efficacy : A study involving 36 subjects demonstrated that solifenacin effectively reduced urinary frequency and urgency, with pharmacokinetic parameters showing no significant difference between new formulations and existing products .
  • Pharmacokinetics Comparison : In a comparative study, solifenacin-d5 was used to evaluate the absorption rates and elimination half-lives of different solifenacin formulations, confirming that the new formulation met FDA bioequivalence criteria .
  • Stability Analysis : Research indicated that formulations containing solifenacin-d5 maintained their potency over extended periods under various storage conditions, underscoring its utility in quality assurance processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate tracing and quantification are essential .

Biological Activity

Solifenacin-d5 hydrochloride is a deuterated form of solifenacin, a competitive antagonist of muscarinic acetylcholine receptors, primarily used for the treatment of overactive bladder (OAB). This article delves into the biological activity of Solifenacin-d5, its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C23H22D5ClN2O2C_{23}H_{22}D_5ClN_2O_2 and a molecular weight of 403.96 g/mol .
  • Mechanism of Action : It selectively antagonizes M2 and M3 muscarinic receptors in the bladder, with a higher affinity for M3 receptors. This antagonism inhibits detrusor muscle contraction, thereby reducing urinary frequency and urgency associated with OAB .

Pharmacodynamics

  • Receptor Affinity : Solifenacin-d5 exhibits pK_i values of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors respectively . The predominant effect occurs at the M3 receptor, which is crucial for bladder contraction.
  • Duration of Action : The drug has a long half-life ranging from 33 to 85 hours, allowing for once-daily dosing .

Pharmacokinetics

  • Absorption : Solifenacin-d5 is well absorbed in the gastrointestinal tract with an oral bioavailability of approximately 88% . Peak plasma concentrations (C_max) are typically reached within 3 to 8 hours after administration .
  • Distribution : The volume of distribution is around 600 L, indicating extensive tissue binding . It is highly protein-bound (93-96%), primarily to alpha-1-acid glycoprotein .
  • Metabolism : The compound undergoes metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP1A1, CYP2D6), resulting in various metabolites including pharmacologically active forms .
  • Elimination : Approximately 69.2% of the drug is excreted in urine, with minor amounts in feces and exhaled air . The renal clearance is reported to be between 0.67 to 1.51 L/h.

Case Studies and Clinical Trials

Several clinical studies have demonstrated the efficacy of solifenacin in treating OAB symptoms:

  • Phase III Trials : A pooled analysis from four large double-blind studies involving over 3000 patients showed significant improvements in OAB symptoms with solifenacin at doses of 5 mg and 10 mg compared to placebo. Key outcomes included:
    • Urgency Episodes : Reduction by approximately 66% for the 5 mg dose and 70% for the 10 mg dose.
    • Incontinence Episodes : Complete resolution in some patients; reductions were statistically significant compared to placebo.
    • Micturition Frequency : Decreased by about 19% for the 5 mg dose and 22% for the 10 mg dose .

Summary of Efficacy Data

SymptomPlacebo ReductionSolifenacin 5 mg ReductionSolifenacin 10 mg Reduction
Urgency Episodes-2.0-2.9-3.4
Incontinence Episodes-1.1-1.5-1.8
Micturition Frequency-1.4-2.3-2.7
Volume Voided (ml)+8.5+32.3+42.5

Adverse Effects

Common adverse effects include dry mouth, constipation, blurred vision, and urinary retention due to its anticholinergic properties. Serious adverse effects such as angioedema have also been reported but are rare .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426174-05-1
Record name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.